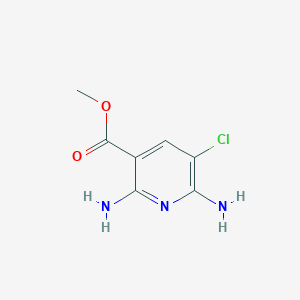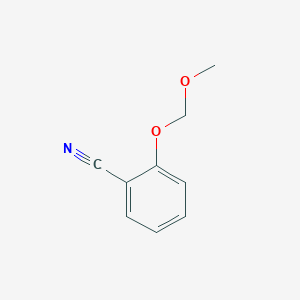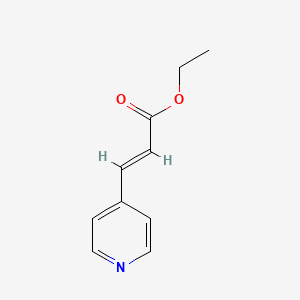
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate
Descripción general
Descripción
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is a chemical compound with the molecular formula C7H10O3S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is used in various chemical reactions and synthesis techniques, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of methacrylic acid methyl ester with thioglycolic acid methyl ester in the presence of piperidine. The reaction mixture is then treated with sodium methylate in methanol, followed by extraction and distillation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-oxotetrahydrothiophene-3-carboxylate
- Methyl 3-oxotetrahydrothiophene-2-carboxylate
- Methyl tetrahydro-2H-pyran-4-carboxylate
Uniqueness
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group at the 4-position and the oxo group at the 3-position make it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
methyl 4-methyl-3-oxothiolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGAQTVNXLQDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(C1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440666 | |
| Record name | Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-70-5 | |
| Record name | Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
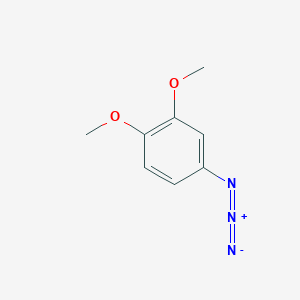
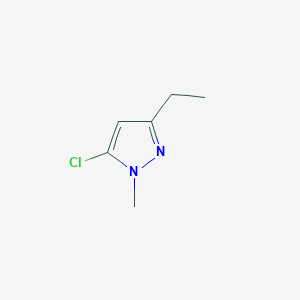


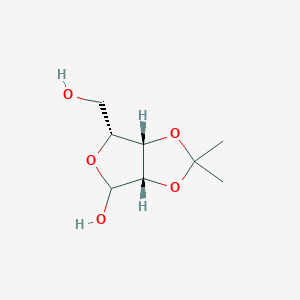

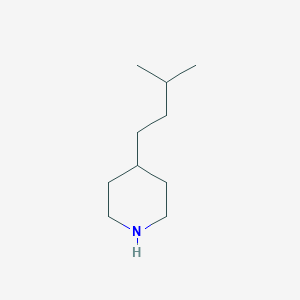
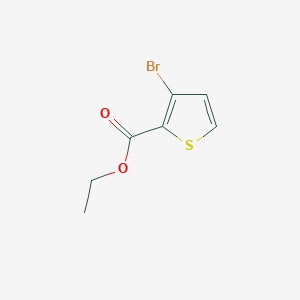
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)
